molecular formula C25H20O B11954270 [Phenoxy(diphenyl)methyl]benzene CAS No. 5447-80-3

[Phenoxy(diphenyl)methyl]benzene

Cat. No.: B11954270
CAS No.: 5447-80-3
M. Wt: 336.4 g/mol
InChI Key: SNWMJXYMFQKTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Phenoxy(diphenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a phenoxy group and two diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Phenoxy(diphenyl)methyl]benzene typically involves the reaction of benzene with phenoxy and diphenylmethyl reagents under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with diphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[Phenoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of phenoxybenzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, hydrogen gas (H2) with a metal catalyst.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed

    Oxidation: Phenoxybenzoic acids.

    Reduction: Phenoxybenzyl alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

[Phenoxy(diphenyl)methyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [Phenoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenol (C6H5OH): A simple aromatic compound with a hydroxyl group attached to the benzene ring.

    Diphenylmethane (C13H12): Consists of two phenyl groups attached to a central methylene group.

    Benzophenone (C13H10O): Contains two phenyl groups attached to a carbonyl group.

Uniqueness

[Phenoxy(diphenyl)methyl]benzene is unique due to its combination of phenoxy and diphenylmethyl groups, which impart distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities that are not observed in simpler aromatic compounds.

Properties

CAS No.

5447-80-3

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

[phenoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C25H20O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H

InChI Key

SNWMJXYMFQKTOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.